molecular formula C18H20N2O4S B2982258 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 942013-13-0

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2982258
CAS RN: 942013-13-0
M. Wt: 360.43
InChI Key: FLBJGYZBMJYGTM-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a derivative of sulfonamide and is structurally similar to other compounds that have been shown to have biological activity.

Scientific Research Applications

Biological Studies

The pyrrolidine moiety is a common feature in biologically active compounds. This compound, with its 2-oxopyrrolidin-1-yl group, could be used to study the biological activity of pyrrolidine derivatives and their interactions with biological macromolecules .

Antimicrobial Research

Compounds containing the pyrrolidine ring have been studied for their antimicrobial properties. N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide could serve as a scaffold for developing new antimicrobial agents with potential applications in treating various bacterial and fungal infections .

Pharmacophore Exploration

The compound’s structure allows for efficient exploration of pharmacophore space due to its sp3-hybridization. This characteristic is beneficial for identifying and optimizing interactions with biological targets, which is crucial in the early stages of drug discovery .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25(22,23)19-14-7-10-17(24-2)16(12-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBJGYZBMJYGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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